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molecular formula C8H6BrNO B8620485 2-(2-Bromo-5-hydroxyphenyl)acetonitrile

2-(2-Bromo-5-hydroxyphenyl)acetonitrile

Cat. No. B8620485
M. Wt: 212.04 g/mol
InChI Key: VZPKXBHIMFEPNJ-UHFFFAOYSA-N
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Patent
US08242145B2

Procedure details

To (2-bromo-5-methoxy-phenyl)-acetonitrile (2.6 g, 11.5 mmol) in CH2Cl2 (20 mL) at 0° C. under N2 was added boron tribromide (1M in CH2Cl2; 25.4 mL, 25.4 mmol). The mixture was stirred for 15 minutes at 0° C., and at mom temperature overnight. After a work-up with H2O and CH2Cl2, the crude material was purified by silica gel chromatography to give the desired product as a white solid (1.5 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[CH2:10][C:11]#[N:12].B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:10][C:11]#[N:12]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CC#N
Name
Quantity
25.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at mom temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After a work-up with H2O and CH2Cl2, the crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)O)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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